molecular formula C11H15ClN2O3S B2697825 3-Chloro-4-((1-(methylsulfonyl)piperidin-3-yl)oxy)pyridine CAS No. 2034277-93-3

3-Chloro-4-((1-(methylsulfonyl)piperidin-3-yl)oxy)pyridine

Cat. No.: B2697825
CAS No.: 2034277-93-3
M. Wt: 290.76
InChI Key: NZIIYIGVZIFZML-UHFFFAOYSA-N
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Description

The compound “3-Chloro-4-((1-(methylsulfonyl)piperidin-3-yl)oxy)pyridine” is a complex organic molecule that contains a pyridine ring and a piperidine ring . The pyridine ring is a six-membered ring with five carbon atoms and one nitrogen atom . The piperidine ring is a six-membered ring with five carbon atoms and one nitrogen atom . The two rings are connected by an oxygen atom and a sulfur atom is attached to the piperidine ring .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various methods such as catalytic protodeboronation of pinacol boronic esters and addition of Grignard reagents to pyridine N-oxides .


Molecular Structure Analysis

The molecular structure of this compound likely involves a pyridine ring and a piperidine ring connected by an oxygen atom . The sulfur atom is likely attached to the piperidine ring .


Chemical Reactions Analysis

While specific chemical reactions involving this compound were not found, similar compounds often undergo reactions such as catalytic protodeboronation .

Scientific Research Applications

Synthesis and Green Metric Evaluation

Research highlights the synthesis of related pyridine derivatives, such as 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, which is an intermediate in the synthesis of Dexlansoprazole. This synthesis involves modified routes that emphasize green chemistry principles, showcasing reduced waste generation and improved atom economy (Gilbile, Bhavani, & Vyas, 2017).

Iron(II) Complexes and Spin-Crossover

Another study explored the synthesis and properties of Iron(II) complexes with ligands similar in structure to the chemical . These complexes demonstrate interesting behaviors such as spin-crossover and crystallographic phase changes, hinting at potential applications in materials science and molecular electronics (Cook, Kulmaczewski, Barrett, & Halcrow, 2015).

Advanced Organic Synthesis

Further research into pyridine and piperidine derivatives reveals their application in the synthesis of complex organic compounds. For example, one-pot three-component synthesis methods utilizing related structures as catalysts or intermediates enable the efficient production of highly substituted piperidines, which are valuable in pharmaceutical development (Sajadikhah, Hazeri, Maghsoodlou, Habibi‐Khorassani, Beigbabaei, & Lashkari, 2012).

Properties

IUPAC Name

3-chloro-4-(1-methylsulfonylpiperidin-3-yl)oxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O3S/c1-18(15,16)14-6-2-3-9(8-14)17-11-4-5-13-7-10(11)12/h4-5,7,9H,2-3,6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZIIYIGVZIFZML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)OC2=C(C=NC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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